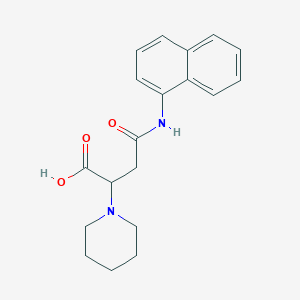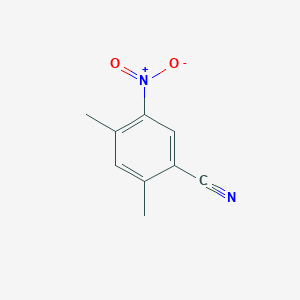
4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Naphthalen-1-ylamino)-4-oxo-2-(piperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Derivatisation
3-(Naphthalen-1-ylamino)propanoic acid, a related compound, has been utilized as a fluorescent derivatizing reagent. It forms strongly fluorescent amino acid derivatives, suitable for use in biological assays due to their strong fluorescence in ethanol and water at physiological pH (Frade et al., 2007).
Structural Analysis of Naphthalene Derivatives
Naphthalene derivatives, including those with piperidinyl groups, have been analyzed for their structural properties, showing complex effects on basicity and intramolecular hydrogen bonds, relevant for understanding their chemical behavior (Ozeryanskii et al., 2008).
Resolution of Pipecolic Acid
Piperidine-2-carboxylic acid has been resolved using palladium(II) complexes, indicating the potential of similar naphthalene-piperidine structures in stereoselective synthesis (Hockless et al., 1995).
Supramolecular Synthons in Crystal Structures
Studies on N-(aryl)-succinamic acids, including those with naphthalene and piperidine structures, have provided insights into supramolecular synthons, crucial for pharmaceutical and material science applications (PrakashShet et al., 2018).
Synthesis and Optical Properties
Synthesis of novel compounds involving naphthalene and piperidine structures has been explored, with their optical properties studied for potential use in fluorescence-based applications, such as probes for β-amyloid, relevant in Alzheimer’s disease research (Fa et al., 2015).
Biotransformation Studies
Research on the biotransformation of alkyl branched aromatic alkanoic naphthenic acids by specific bacteria, including those with naphthalene and piperidine structures, highlights the environmental significance of these compounds in crude oil and oil sands degradation (Johnson et al., 2012).
Properties
IUPAC Name |
4-(naphthalen-1-ylamino)-4-oxo-2-piperidin-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(13-17(19(23)24)21-11-4-1-5-12-21)20-16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10,17H,1,4-5,11-13H2,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSQDYCMNLWRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559357.png)



![1-(4-bromophenyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559361.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2559362.png)
![tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/no-structure.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2559376.png)

